Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
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Description
Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.484. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, often abbreviated as Tert-butyl carbamate, is a synthetic compound widely utilized in organic chemistry, particularly in peptide synthesis as a protecting group for amines. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C15H21N5O4
- Molar Mass : 335.36 g/mol
- Density : 1.296 g/cm³ (predicted)
- Melting Point : 149-150 °C
- pKa : 9.59 (predicted)
Tert-butyl carbamate functions primarily as a protecting group for amines during chemical reactions. The stability of the tert-butoxycarbonyl (Boc) group allows for the selective protection of amine functionalities, which can be deprotected under acidic conditions to yield free amines for further synthetic applications .
Biological Activity
The biological activity of Tert-butyl carbamate is largely linked to its role in drug synthesis and medicinal chemistry. It is used to protect amine groups that are crucial for the biological activity of various pharmaceutical compounds. This protection is essential during multi-step synthesis processes where specific functional groups need to remain intact.
Case Studies and Research Findings
- Peptide Synthesis : Research has demonstrated that Tert-butyl carbamate is effective in synthesizing peptides that target specific biological pathways. For example, oligopeptides synthesized using Tert-butyl carbamate showed promising results in targeting E. coli type I secretion systems, highlighting its utility in developing antimicrobial agents .
- Cytotoxicity Studies : In vitro studies on HepG2 liver cell lines have evaluated the cytotoxic effects of compounds synthesized using Tert-butyl carbamate as a protecting group. Results indicated varying levels of cytotoxicity, which are essential for assessing the therapeutic potential of new drugs .
- Deprotection Reactions : The compound undergoes deprotection reactions using strong acids like trifluoroacetic acid, leading to the release of free amines that can exhibit biological activity. This characteristic is crucial in pharmaceutical applications where the amine's activity must be preserved until the final stages of synthesis .
Applications in Industry
This compound is not only pivotal in academic research but also finds applications in:
- Pharmaceutical Development : As a protecting group in the synthesis of various drugs.
- Agrochemicals : Used in the production of specialty chemicals and intermediates .
Summary Table of Biological Activity
Aspect | Details |
---|---|
Chemical Role | Protecting group for amines |
Biological Target | E. coli type I secretion systems |
Cytotoxicity Studies | Evaluated on HepG2 liver cell lines |
Deprotection Method | Trifluoroacetic acid or hydrochloric acid |
Applications | Pharmaceutical and agrochemical industries |
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPICJZLFTCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.